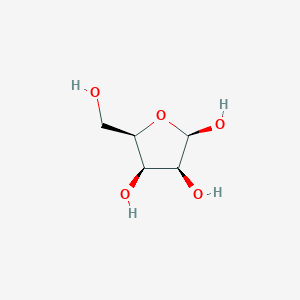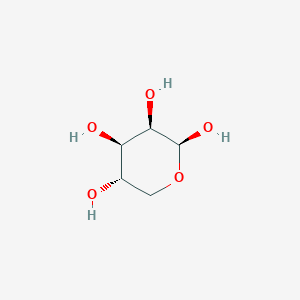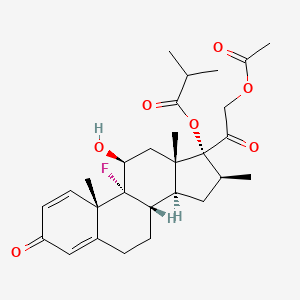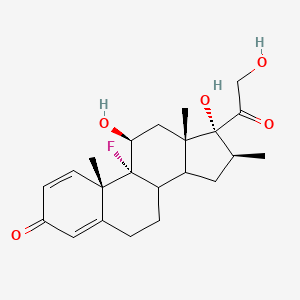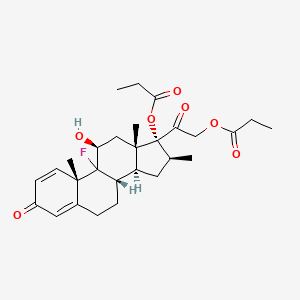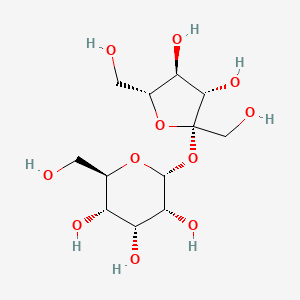
BHPI
Overview
Description
BHPI, also known as 3,3-bis(4-Hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, is a potent inhibitor of estrogen receptor alpha (ERα). This compound is known for its ability to block nuclear estrogen–ERα-regulated gene expression effectively. This compound triggers sustained ERα-dependent activation of the endoplasmic reticulum stress sensor, notably the unfolded protein response, and consistently inhibits protein synthesis .
Preparation Methods
The synthesis of BHPI involves several steps, starting with the preparation of the core indolone structure. The synthetic route typically involves the following steps:
Formation of the Indolone Core: The indolone core is synthesized through a cyclization reaction involving an appropriate precursor.
Functionalization: The indolone core is then functionalized with hydroxyphenyl groups at the 3,3-positions.
Methylation: The final step involves the methylation of the indolone core to introduce the methyl group at the 7-position
Chemical Reactions Analysis
BHPI undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyphenyl groups.
Reduction: Reduction reactions can occur at the carbonyl group of the indolone core.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BHPI has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of estrogen receptor alpha and its downstream effects.
Biology: In biological research, this compound is used to investigate the role of estrogen receptor alpha in various cellular processes, including the unfolded protein response and protein synthesis inhibition.
Medicine: this compound has potential therapeutic applications in the treatment of estrogen receptor alpha-positive cancers, such as breast and ovarian cancer.
Mechanism of Action
BHPI exerts its effects by directly interacting with estrogen receptor alpha and noncompetitively inhibiting estrogen receptor alpha-regulated gene expression. This interaction leads to the rapid hyperactivation of phospholipase C gamma on the plasma membrane in estrogen receptor alpha-positive cancer cells, producing inositol 1,4,5-triphosphate. This, in turn, opens endoplasmic reticulum inositol 1,4,5-triphosphate receptor calcium channels, leading to a rapid depletion of endoplasmic reticulum calcium stores. This compound alters the usual effect of estrogen-estrogen receptor alpha, causing severe and prolonged activation of the unfolded protein response, transforming it from a protective to a toxic response .
Comparison with Similar Compounds
BHPI is unique in its ability to induce sustained activation of the unfolded protein response and inhibit protein synthesis. Similar compounds include:
Tamoxifen: A selective estrogen receptor modulator used in the treatment of estrogen receptor-positive breast cancer.
Fulvestrant: An estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.
Raloxifene: Another selective estrogen receptor modulator used in the prevention and treatment of osteoporosis in postmenopausal women .
This compound stands out due to its noncompetitive inhibition of estrogen receptor alpha and its ability to induce a toxic unfolded protein response, making it a valuable tool in cancer research .
Properties
IUPAC Name |
3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABLAHMQSQFDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397487 | |
| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56632-39-4 | |
| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
